YnMyr Diazirine X10

概要

説明

YnMyr Diazirine X10 is a cell-permeable photoreactive probe used for protein myristoylation. It contains a terminal clickable alkyne moiety and a photoactivatable diazirine group at carbon 10, which allows its incorporation into myristylated proteins and photo-activated cross-linking of their interacting partners .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of YnMyr Diazirine X10 involves the incorporation of a diazirine group into a myristic acid analog. The process typically includes the following steps:

Synthesis of Diazirine Precursors: The diazirine group is synthesized through a series of reactions starting from simple organic compounds. This involves the formation of a three-membered ring structure containing nitrogen atoms.

Attachment to Myristic Acid Analog: The diazirine group is then attached to a myristic acid analog through a series of chemical reactions, including esterification and amidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large-scale synthesis of diazirine precursors using industrial reactors.

Automated Reaction Systems: Use of automated systems to carry out the attachment of the diazirine group to the myristic acid analog, ensuring high yield and purity.

化学反応の分析

Types of Reactions

YnMyr Diazirine X10 undergoes several types of chemical reactions, including:

Photocrosslinking: Upon irradiation with light, the diazirine group forms a highly reactive carbene intermediate that can insert into nearby C-H, N-H, or O-H bonds, forming covalent cross-links.

Common Reagents and Conditions

Photocrosslinking: Typically performed under UV light (365 nm) in the presence of the target proteins.

Click Chemistry: Requires copper(I) catalysts and azide-containing reagents under mild conditions.

Major Products

The major products of these reactions are covalently cross-linked protein complexes and labeled proteins, which can be analyzed using proteomic techniques .

科学的研究の応用

Scientific Research Applications

YnMyr Diazirine X10's applications span various fields:

- Biochemistry : It is used to study protein-lipid interactions, particularly the incorporation of myristic acid into proteins, which is crucial for their function.

- Cell Biology : The compound enables researchers to map protein networks and identify protein-protein interactions in live cells through photocrosslinking techniques.

- Drug Discovery : It aids in identifying potential drug targets by elucidating the mechanisms of action of bioactive compounds.

- Metabolic Studies : Researchers utilize this probe to investigate fatty acid metabolism and related pathways, contributing to a better understanding of metabolic diseases.

Protein Labeling Efficiency

The comparative efficiency of this compound and its derivatives (X3, X8) in labeling myristoylated proteins was assessed through quantitative proteomics. The following table summarizes key findings:

| Probe | Concentration (μM) | Number of Proteins Labeled | Efficiency (%) |

|---|---|---|---|

| YnMyr | 5 | 28 | 100 |

| X3 | 100 | 6-8 | 25-29 |

| X8 | 100 | 6-8 | 25-29 |

| X10 | 100 | Similar to YnMyr | ~100 |

This data indicates that while YnMyr effectively labels a broader range of myristoylated proteins, X10 maintains comparable efficiency under certain conditions .

Case Study: Fatty Acid Metabolism

In a study investigating fatty acid metabolism, probes X8 and X10 were shown to enrich components involved in beta-oxidation pathways significantly. The following proteins were identified as enriched:

| Protein Name | Function |

|---|---|

| Long-chain-fatty-acid-CoA ligase (ACSL3) | Catalyzes the activation of fatty acids |

| Acyl-CoA dehydrogenase (ACAD9) | Involved in fatty acid oxidation |

| Enoyl-CoA hydratase (ECHS1) | Participates in beta-oxidation |

These findings suggest that this compound can be instrumental in elucidating metabolic pathways involving lipid metabolism .

作用機序

YnMyr Diazirine X10 exerts its effects through the following mechanisms:

類似化合物との比較

Similar Compounds

YnMyr Diazirine X3: Another diazirine-modified myristic acid analog with similar properties but different labeling efficiency.

YnMyr Diazirine X8: Similar to YnMyr Diazirine X10 but with variations in the diazirine group structure.

Photoclick Myristic Acid: A derivative of myristic acid with similar photoreactive properties.

Uniqueness

This compound is unique due to its superior and consistent myristoylated proteome labeling, making it a valuable tool for studying protein interactions and post-translational modifications .

生物活性

YnMyr Diazirine X10 is a novel photoreactive probe designed for studying protein myristoylation, which is a critical post-translational modification that influences protein localization, stability, and function. This compound features a diazirine group that allows for photo-crosslinking with interacting proteins, enabling researchers to investigate protein-protein interactions (PPIs) in living cells.

Chemical Structure and Properties

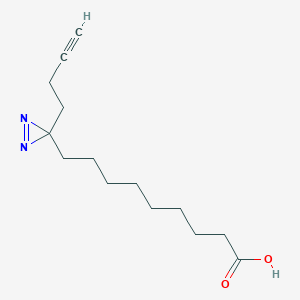

This compound contains:

- A terminal clickable alkyne moiety : Facilitates the conjugation of other molecules for detection and analysis.

- A photoactivatable diazirine group : Enables covalent bonding to proteins upon UV irradiation, allowing for the identification of protein interactions.

This compound is cell-permeable, making it suitable for in vivo studies.

Upon UV light exposure (365 nm), the diazirine group generates a reactive carbene that can insert into nearby nucleophiles, typically found in amino acid side chains (e.g., lysine, cysteine). This reaction allows for the crosslinking of this compound to myristoylated proteins and their interacting partners, facilitating the study of complex biological systems.

1. Incorporation into Myristoylated Proteins

Research has demonstrated that this compound can effectively label myristoylated proteins in live cells. A comparative study indicated that while YnMyr required a concentration of 5 µM for effective labeling, higher concentrations (100 µM) of X3/X8/X10 were needed to achieve similar levels of protein labeling. This suggests that YnMyr has a higher efficiency in incorporating into the myristoylated proteome compared to its diazirine-modified counterparts .

2. Protein Interaction Profiling

In a study involving HeLa cells, this compound was used to identify novel protein interactions. The results showed significant enrichment of proteins involved in fatty acid metabolism, including:

- Long-chain fatty-acid-CoA ligases (ACSL3, ACSL4)

- Acyl-CoA dehydrogenases (ACAD9, ACADM)

- Enoyl-CoA hydratase (ECHS1)

These findings highlight the compound's utility in probing lipid-mediated PPIs and its role in cellular metabolism .

Comparative Analysis with Other Probes

The biological activity of this compound was compared with other diazirine-modified probes (X3 and X8). The following table summarizes the differential enrichment of proteins observed with these probes:

| Probe | Myristoylated Protein Enrichment | Non-Myristoylated Protein Enrichment |

|---|---|---|

| YnMyr | High | Moderate |

| X3 | Moderate | High |

| X8 | Moderate | High |

| X10 | Similar to YnMyr | Lower than X3/X8 |

The data indicate that while YnMyr is highly effective at labeling myristoylated proteins, the diazirine-modified probes exhibit varying degrees of non-specific binding and enrichment profiles .

Research Findings Summary

Recent studies have provided insights into the biological activity of this compound:

- Cellular Incorporation : Demonstrated effective incorporation into myristoylated proteins.

- Crosslinking Efficiency : The diazirine group shows varying reactivity based on structural modifications.

- Protein Enrichment : Identified key metabolic pathways influenced by myristoylation.

特性

分子式 |

C14H22N2O2 |

|---|---|

分子量 |

250.34 g/mol |

IUPAC名 |

9-(3-but-3-ynyldiazirin-3-yl)nonanoic acid |

InChI |

InChI=1S/C14H22N2O2/c1-2-3-11-14(15-16-14)12-9-7-5-4-6-8-10-13(17)18/h1H,3-12H2,(H,17,18) |

InChIキー |

PNUKRLNGGBJSKP-UHFFFAOYSA-N |

SMILES |

C#CCCC1(N=N1)CCCCCCCCC(=O)O |

正規SMILES |

C#CCCC1(N=N1)CCCCCCCCC(=O)O |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

YnMyr Diazirine X10 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。